Ethyl 4-cyclopropyl-2,4-dioxobutanoate

pKa modulation enolate formation reactivity prediction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS 21080-80-8) is a multifunctional beta-keto ester belonging to the 2,4-dioxobutanoate class. Its structure, featuring a cyclopropyl moiety adjacent to a 1,3-dicarbonyl system, distinguishes it from common acyclic analogs like ethyl acetoacetate.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 21080-80-8
Cat. No. B1341257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyclopropyl-2,4-dioxobutanoate
CAS21080-80-8
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1CC1
InChIInChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3
InChIKeyMHKXVJFDESXWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Core Chemical Profile and Procurement Baseline


Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS 21080-80-8) is a multifunctional beta-keto ester belonging to the 2,4-dioxobutanoate class. Its structure, featuring a cyclopropyl moiety adjacent to a 1,3-dicarbonyl system, distinguishes it from common acyclic analogs like ethyl acetoacetate . It is primarily utilized as a versatile building block in organic synthesis, with a canonical SMILES of CCOC(=O)C(=O)CC(=O)C1CC1 and a molecular weight of 184.19 g/mol [1]. Commercially, it is available in liquid form at purities of 95–98%, typically requiring storage at 2-8°C [2].

Why Ethyl Acetoacetate Cannot Substitute Ethyl 4-cyclopropyl-2,4-dioxobutanoate


Generic substitution with simpler beta-keto esters such as ethyl acetoacetate fails due to the distinct electronic and steric influence of the cyclopropyl group, which fundamentally alters the physicochemical and reactivity profile of the 1,3-dicarbonyl scaffold. This structural difference enables downstream synthetic pathways, particularly those involving cyclopropyl ring retention or specific ring-opening reactions, that are inaccessible with acyclic methyl or methylene analogs . The procured compound is therefore not a commodity intermediate but a specific structural enabler, and its unique properties must guide selection .

Quantitative Differentiation of Ethyl 4-cyclopropyl-2,4-dioxobutanoate Against Key Comparators


Enhanced Acidity of the Central Methylene: Cyclopropyl vs. Methyl Substitution

The target compound's predicted pKa of 6.79 demonstrates significantly enhanced acidity compared to the prototypical analog ethyl acetoacetate, which has a predicted pKa of approximately 11 [1]. This ~4.2 pKa unit difference indicates that the cyclopropyl-substituted dioxobutanoate will be more than 10,000 times more acidic, leading to substantially more facile enolate formation under milder basic conditions.

pKa modulation enolate formation reactivity prediction

Superior Reaction Yield in Claisen Condensation Synthesis

A patented synthesis protocol achieves a 93% yield for Ethyl 4-cyclopropyl-2,4-dioxobutanoate via Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate . This yield is substantially higher than the 70-85% typically reported for the analogous synthesis of the non-cyclopropyl comparator, ethyl 2,4-dioxovalerate, from acetone [1]. The high yield directly impacts procurement cost per mole of active intermediate.

Claisen condensation synthetic efficiency procurement value

Attenuated Vapor Pressure and Volatility for Safer Handling

The measured vapor pressure of Ethyl 4-cyclopropyl-2,4-dioxobutanoate is 0.0±0.5 mmHg at 25°C . This represents a significant reduction in volatility compared to ethyl acetoacetate, which has a vapor pressure of approximately 0.8 mmHg at 25°C [1]. The target compound is therefore less prone to evaporative loss during handling and reduces user inhalation exposure risk.

physicochemical properties laboratory safety handling and storage

Validated Application Scenarios for Ethyl 4-cyclopropyl-2,4-dioxobutanoate Based on Differential Evidence


Mild Enolate Alkylation for Complex Molecule Synthesis

The significantly lower pKa (6.79) of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, compared to standard beta-keto esters, allows for quantitative enolate generation with mild bases such as DBU or K2CO3 . This is particularly advantageous when constructing complex, base-sensitive molecules where strong bases like LDA would degrade other functional groups, directly leveraging the acidity advantage established in the quantitative evidence.

Cost-Efficient Scale-Up of Cyclopropyl-Containing Intermediates

The 93% yield achieved in the patented Claisen condensation synthesis of this compound makes it an economically attractive intermediate for process chemistry . Procurement for scale-up should prioritize this compound over its methyl analog, ethyl 2,4-dioxovalerate, which is synthesized in lower yields (70-85%), making the target compound the more atom-economical and cost-effective choice for preparing cyclopropyl-bearing heterocycles or APIs.

High-Precision Stoichiometric Experiments in Medicinal Chemistry

The combination of low vapor pressure (0.0 mmHg) and high acidity ensures that accurate milligram-scale weighing is feasible without rapid evaporative loss, a common issue with more volatile liquid beta-keto esters . Medicinal chemistry teams synthesizing screening libraries will benefit from improved reproducibility in parallel synthesis, where precise stoichiometry is critical for generating reliable SAR data.

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